molecular formula C8H7FO2 B1299813 2'-Fluoro-4'-hydroxyacetophenone CAS No. 98619-07-9

2'-Fluoro-4'-hydroxyacetophenone

Cat. No.: B1299813
CAS No.: 98619-07-9
M. Wt: 154.14 g/mol
InChI Key: ZCZIRBNZMFUCOH-UHFFFAOYSA-N
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Description

2’-Fluoro-4’-hydroxyacetophenone is an organic compound with the molecular formula C8H7FO2. It is a substituted acetophenone derivative, characterized by the presence of a fluorine atom at the 2’ position and a hydroxyl group at the 4’ position on the benzene ring. This compound is used in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Safety and Hazards

2’-Fluoro-4’-hydroxyacetophenone should be stored in a cool, dry condition in a well-sealed container . It is incompatible with oxidizing agents . Contact with skin and eyes should be avoided .

Mechanism of Action

Target of Action

The primary target of the compound 2’-Fluoro-4’-hydroxyacetophenone is the enzyme 4-hydroxyacetophenone monooxygenase . This enzyme plays a crucial role in the catabolism of 4-hydroxyacetophenone in Pseudomonas fluorescens ACB .

Mode of Action

The 2’-Fluoro-4’-hydroxyacetophenone interacts with its target, the 4-hydroxyacetophenone monooxygenase, through a process known as Biological Baeyer-Villiger oxidation . This interaction results in the conversion of 2’-Fluoro-4’-hydroxyacetophenone to 4-fluorocatechol .

Biochemical Pathways

The biochemical pathway affected by 2’-Fluoro-4’-hydroxyacetophenone is the 4-hydroxyacetophenone catabolic pathway . The compound is known to proceed through the intermediate formation of hydroquinone, which is further degraded through 4-hydroxymuconic semialdehyde and maleylacetate to β-ketoadipate .

Pharmacokinetics

It is known that the compound is insoluble in water , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of 2’-Fluoro-4’-hydroxyacetophenone’s action involve the degradation of 4-hydroxyacetophenone, an environmental pollutant . This degradation process helps in the detoxification and removal of harmful substances from the environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’-Fluoro-4’-hydroxyacetophenone. For instance, the compound is incompatible with oxidizing agents . Therefore, its action and stability can be affected in oxidative environments. Furthermore, the compound’s insolubility in water suggests that its action and efficacy may be influenced by the presence or absence of water in its environment.

Biochemical Analysis

Biochemical Properties

2’-Fluoro-4’-hydroxyacetophenone plays a crucial role in biochemical reactions, particularly in the Baeyer-Villiger oxidation process. This compound is known to interact with enzymes such as 4-hydroxyacetophenone monooxygenase and 4-hydroxyphenyl acetate hydrolase . These enzymes facilitate the conversion of 2’-Fluoro-4’-hydroxyacetophenone to hydroquinone, which is further degraded through a series of enzymatic reactions involving 4-hydroxymuconic semialdehyde dehydrogenase and maleylacetate reductase . The interactions between 2’-Fluoro-4’-hydroxyacetophenone and these enzymes are essential for its metabolic processing and subsequent biochemical effects.

Cellular Effects

2’-Fluoro-4’-hydroxyacetophenone has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to alterations in cellular function, including changes in metabolic flux and metabolite levels . Additionally, 2’-Fluoro-4’-hydroxyacetophenone’s impact on cell signaling pathways can result in modifications to gene expression, further influencing cellular activities.

Molecular Mechanism

The molecular mechanism of 2’-Fluoro-4’-hydroxyacetophenone involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound undergoes Baeyer-Villiger oxidation, leading to the formation of 4-hydroxyphenyl acetate, which is subsequently hydrolyzed to hydroquinone . This process involves the action of specific enzymes that facilitate the conversion and degradation of 2’-Fluoro-4’-hydroxyacetophenone. The changes in gene expression and enzyme activity resulting from these interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Fluoro-4’-hydroxyacetophenone can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2’-Fluoro-4’-hydroxyacetophenone can undergo degradation, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential impact on cellular processes, including alterations in metabolic pathways and enzyme activity.

Dosage Effects in Animal Models

The effects of 2’-Fluoro-4’-hydroxyacetophenone in animal models vary with different dosages. Studies have indicated that the compound exhibits threshold effects, with specific dosages required to elicit a biochemical response . At higher doses, 2’-Fluoro-4’-hydroxyacetophenone may exhibit toxic or adverse effects, impacting cellular function and overall health. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in various fields.

Metabolic Pathways

2’-Fluoro-4’-hydroxyacetophenone is involved in several metabolic pathways, including the degradation of aromatic compounds. The compound undergoes Baeyer-Villiger oxidation to form 4-hydroxyphenyl acetate, which is further hydrolyzed to hydroquinone . This process involves the action of enzymes such as 4-hydroxyacetophenone monooxygenase and 4-hydroxyphenyl acetate hydrolase. The subsequent degradation of hydroquinone involves additional enzymes, leading to the formation of metabolites that enter the β-ketoadipate pathway .

Transport and Distribution

The transport and distribution of 2’-Fluoro-4’-hydroxyacetophenone within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s solubility and stability play a crucial role in its localization and accumulation within cellular compartments . Understanding the transport mechanisms of 2’-Fluoro-4’-hydroxyacetophenone is essential for elucidating its overall biochemical effects.

Subcellular Localization

2’-Fluoro-4’-hydroxyacetophenone’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, impacting various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Fluoro-4’-hydroxyacetophenone can be synthesized through the reaction of acetyl chloride with 3-fluorophenol in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in refluxing ethylene dichloride . Another method involves the Fries rearrangement of phenol esters in the presence of aluminum chloride and nitromethane in chloroform .

Industrial Production Methods: The industrial production of 2’-Fluoro-4’-hydroxyacetophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of aluminum chloride as a catalyst and ethylene dichloride as a solvent is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-4’-hydroxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2’-Fluoro-4’-hydroxyacetophenone is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

1-(2-fluoro-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZIRBNZMFUCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369287
Record name 2'-Fluoro-4'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98619-07-9
Record name 4-Acetyl-3-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98619-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-4'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of aluminum chloride (42 g, 312 mmol) in 1,2-dichloroethane (100 ml) was added 3-fluorophenol (31 g, 276 mmol) dropwise at 0° C. After addition, acetyl chloride (24 g, 306 mmol) was added dropwise and then the mixture was heated at reflux temperature for 16 hours. The mixture was cooled down to room temperature, and poured into ice. The whole was extracted with diethylether. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo. The residue was recystallized with hexane to give title compound (3.57 g, 8% yield).
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
Yield
8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2'-Fluoro-4'-hydroxyacetophenone considered an important compound in pharmaceutical research?

A: this compound serves as a crucial building block for synthesizing various pharmaceutically active agents. These agents demonstrate potential in treating bacterial and parasitic infections []. Its versatility as a starting material makes it valuable for developing new drugs.

Q2: What synthetic routes are available for producing this compound?

A: While the provided abstracts don't delve into specific synthetic routes, one paper mentions a "practical synthesis" of this compound []. This suggests the existence of efficient and cost-effective methods for producing this compound on a practical scale. Further investigation into the full text of these papers or related research is recommended for detailed synthetic procedures.

Q3: Are there any studies exploring the derivatives of this compound and their biological activities?

A: Yes, research indicates that derivatives of this compound, specifically 4-(2-Fluoro-4-hydroxyphenyl)-1,2,3-thia- and -selenadiazoles and their glycosides, have been synthesized []. This suggests ongoing research into modifying the core structure of this compound to potentially enhance its biological activity or explore new applications.

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